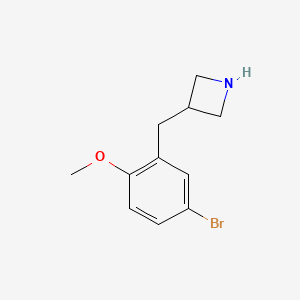
3-(5-Bromo-2-methoxybenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.
准备方法
The synthesis of 3-(5-Bromo-2-methoxybenzyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) in solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) . Industrial production methods may involve bulk synthesis and custom synthesis to meet specific requirements .
化学反应分析
3-(5-Bromo-2-methoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
科学研究应用
3-(5-Bromo-2-methoxybenzyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用机制
The mechanism of action of 3-(5-Bromo-2-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions. The bromine and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
3-(5-Bromo-2-methoxybenzyl)azetidine can be compared with other azetidine derivatives and similar compounds:
生物活性
3-(5-Bromo-2-methoxybenzyl)azetidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${10}$H${12}$BrNO$_{2}$, with a molecular weight of approximately 258.11 g/mol. The compound features an azetidine ring substituted with a 5-bromo-2-methoxybenzyl group, which contributes to its chemical reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the azetidine ring followed by substitution reactions to introduce the bromine and methoxy groups. Optimizing reaction conditions is crucial for achieving high yields of the desired product .
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the antiproliferative effects observed in various cancer cell lines:
| Cell Line | IC$_{50}$ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.63 - 0.85 | Induction of apoptosis, tubulin destabilization |
| HT-29 (Colon) | 9 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Triple-negative Breast) | 23 - 33 | Inhibition of tubulin polymerization |
These results suggest that this compound may act through mechanisms similar to known microtubule inhibitors .
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations suggest that this compound may possess antimicrobial activity, although specific data on bacterial strains and mechanisms remain limited.
Case Studies
- MCF-7 Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant cytotoxicity, comparable to established chemotherapeutics .
- Mechanistic Studies : Flow cytometry analyses indicated that the compound induced cell cycle arrest in the G2/M phase, leading to apoptosis in treated cells. Immunofluorescence microscopy confirmed changes in microtubule organization post-treatment .
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
3-[(5-bromo-2-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)5-9(11)4-8-6-13-7-8/h2-3,5,8,13H,4,6-7H2,1H3 |
InChI 键 |
VTMJKADWVUXVOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)CC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















